molecular formula C30H21NO3S B11596767 3-(5-oxo-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl 4-methylbenzoate

3-(5-oxo-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl 4-methylbenzoate

Cat. No.: B11596767
M. Wt: 475.6 g/mol
InChI Key: XCVRPILBNMEFPS-UHFFFAOYSA-N
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Description

3-(5-oxo-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl 4-methylbenzoate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thiazepine ring fused with an indeno and benzo ring system, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-oxo-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl 4-methylbenzoate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of naphthalene-1,4-dione with 3,5-diaminobenzoic acid in ethanol under reflux conditions can yield intermediate compounds, which are then further reacted to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques such as column chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-oxo-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(5-oxo-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl 4-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-oxo-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl 4-methylbenzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(5-oxo-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl 4-methylbenzoate lies in its specific ring fusion and functional groups, which confer unique chemical reactivity and potential biological activities.

Properties

Molecular Formula

C30H21NO3S

Molecular Weight

475.6 g/mol

IUPAC Name

[3-(12-oxo-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-11-yl)phenyl] 4-methylbenzoate

InChI

InChI=1S/C30H21NO3S/c1-18-13-15-19(16-14-18)30(33)34-21-8-6-7-20(17-21)29-26-27(22-9-2-3-10-23(22)28(26)32)31-24-11-4-5-12-25(24)35-29/h2-17,29,31H,1H3

InChI Key

XCVRPILBNMEFPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C3C4=C(C5=CC=CC=C5C4=O)NC6=CC=CC=C6S3

Origin of Product

United States

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